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molecular formula C16H10N2 B1580581 Dibenzo[f,h]quinoxaline CAS No. 217-68-5

Dibenzo[f,h]quinoxaline

Cat. No. B1580581
M. Wt: 230.26 g/mol
InChI Key: KBBSSGXNXGXONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048540B2

Procedure details

First, 27.5 mL of a hexane solution of n-butyllithium (1.58 mol/L) was dropped in a mixed solution of 6.87 g of 3-bromofluorobenzene and 40 mL of tetrahydrofuran at −78° C. under nitrogen atmosphere, and immediately after that, the obtained solution was stirred at −78° C. for 2 hours. To this solution was added 7.54 g of dibenzo[f,h]quinoxaline at −78° C. in five separate additions. The reaction temperature was increased to room temperature, and then the solution was stirred at room temperature for 12 hours. Water was added to this mixture, and an organic layer was extracted with dichloromethane used as an extraction solvent. The obtained organic layer was dried over anhydrous magnesium sulfate. The dried solution was filtered. After the solvent of this solution was distilled, the resultant substance was recrystallized with ethanol to obtain an objective quinoxaline derivative Hdbq-3FP (light orange power, yield 23%). Synthetic scheme of Step 1 is shown in the following (a-2).
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
CCCCCC.C([Li])CCC.BrC1C=C(F)C=CC=1.[N:20]1[C:29]2[C:24](=[C:25]3C=CC=C[C:26]3=[C:27]3C=CC=C[C:28]3=2)[N:23]=[CH:22][CH:21]=1>O1CCCC1>[N:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[N:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
27.5 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.87 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)F
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.54 g
Type
reactant
Smiles
N1=CC=NC2=C3C(=C4C(=C12)C=CC=C4)C=CC=C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
immediately after that, the obtained solution was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate additions
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was increased to room temperature
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
Water was added to this mixture
EXTRACTION
Type
EXTRACTION
Details
an organic layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The dried solution was filtered
DISTILLATION
Type
DISTILLATION
Details
After the solvent of this solution was distilled
CUSTOM
Type
CUSTOM
Details
the resultant substance was recrystallized with ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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